4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Kinase inhibitor synthesis Reductive amination Piperazine derivatization

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a fused thieno[3,2-d]pyrimidine heterocycle bearing a reactive 6-carbaldehyde group and a chloro substituent at the 4-position. The aldehyde functionality distinguishes it from the simpler 4-chlorothieno[3,2-d]pyrimidine core, enabling downstream derivatization strategies such as reductive amination and Wittig olefination that are foundational to kinase inhibitor development.

Molecular Formula C7H3ClN2OS
Molecular Weight 198.63 g/mol
CAS No. 875340-14-0
Cat. No. B1457200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde
CAS875340-14-0
Molecular FormulaC7H3ClN2OS
Molecular Weight198.63 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1N=CN=C2Cl)C=O
InChIInChI=1S/C7H3ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1-3H
InChIKeyAIKAEOONESRENG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 875340-14-0): Procurement-Grade Heterocyclic Aldehyde for Kinase-Targeted Medicinal Chemistry


4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is a fused thieno[3,2-d]pyrimidine heterocycle bearing a reactive 6-carbaldehyde group and a chloro substituent at the 4-position [1]. The aldehyde functionality distinguishes it from the simpler 4-chlorothieno[3,2-d]pyrimidine core, enabling downstream derivatization strategies such as reductive amination and Wittig olefination that are foundational to kinase inhibitor development [1][2]. The compound exhibits a computed XLogP3 of 2.1 and a topological polar surface area (TPSA) of 71.1 Ų, parameters that inform its suitability as a fragment-like building block [1].

Why 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 875340-14-0) Cannot Be Interchanged with Non-Carbaldehyde Analogs


Substituting 4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde with the non-carbaldehyde analog 4-chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2) or other thienopyrimidine variants fundamentally alters the synthetic trajectory and physicochemical profile of the resulting derivatives [1]. The presence of the 6-carbaldehyde group in the target compound introduces a site for carbon–nitrogen or carbon–carbon bond formation (e.g., reductive amination with piperazines) that is entirely absent in the parent core [1][2]. Furthermore, the aldehyde moiety shifts the compound's polarity, increasing TPSA from 54 Ų to 71.1 Ų and elevating the computed boiling point by approximately 81 °C [1][3]. These differences preclude simple interchangeability in multi-step syntheses and necessitate careful selection based on the intended synthetic route.

Quantitative Differentiation: 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 875340-14-0) vs. Closest Analogs


Aldehyde Functionality Enables Reductive Amination Routes Inaccessible to 4-Chlorothieno[3,2-d]pyrimidine

The 6-carbaldehyde group of the target compound permits reductive amination with N-Boc-piperazine, a key transformation for introducing solubilizing amine moieties into kinase inhibitor scaffolds [1]. In contrast, the parent compound 4-chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2) lacks this aldehyde handle, rendering it unsuitable for such derivatization [2]. A representative synthesis of a 2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde derivative achieved a 70–80% conversion in the reductive amination step under standard conditions [1].

Kinase inhibitor synthesis Reductive amination Piperazine derivatization

Purity Grade Availability: 97% vs. 95% – Higher Quality Option Reduces Purification Burden

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde is commercially available in two distinct purity grades: 95% (Ambeed/Sigma-Aldrich, AKSci, Bidepharm) and 97% (Fluorochem, Chemscene) . The 97% grade represents a 2% absolute increase in purity, which can translate to fewer impurities in downstream reactions and reduced need for additional purification steps.

Analytical chemistry Procurement Quality control

Enhanced Polarity and Hydrogen Bonding Capacity vs. 4-Chlorothieno[3,2-d]pyrimidine Core

Introduction of the 6-carbaldehyde group increases the topological polar surface area (TPSA) from 54 Ų (4-chlorothieno[3,2-d]pyrimidine) to 71.1 Ų [1][2]. This 31.7% increase in TPSA correlates with enhanced aqueous solubility and altered membrane permeability profiles. Additionally, the computed XLogP3 rises from 1.8 to 2.1, reflecting a nuanced balance between lipophilicity and polarity [1][2].

Physicochemical properties Drug-likeness Fragment-based design

Increased Thermal Stability Reflected by 81°C Higher Boiling Point

4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde exhibits a computed boiling point of 366.7 °C at 760 mmHg, compared to 285.7 °C for the non-carbaldehyde analog 4-chlorothieno[3,2-d]pyrimidine [1]. This 81 °C increase reflects the higher molecular weight and intermolecular interactions (dipole–dipole, hydrogen bonding) conferred by the aldehyde moiety [1].

Thermal stability Handling Shipping

Optimal Deployment Scenarios for 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 875340-14-0) Based on Comparative Evidence


Synthesis of Kinase Inhibitors Requiring Late-Stage Amine Functionalization

Leverage the 6-carbaldehyde group for reductive amination with piperazines or other amines to generate solubilizing groups essential for kinase inhibitor pharmacokinetics [1]. This synthetic route is not feasible with the non-carbaldehyde analog, making the target compound the mandatory choice for SAR campaigns exploring C6-substituted thieno[3,2-d]pyrimidines [2].

High-Throughput Purification-Sensitive Synthesis Workflows

Opt for the 97% purity grade (Fluorochem/Chemscene) when the synthetic sequence involves multiple steps and intermediate purification is costly or time-consuming . The 2% absolute purity gain over standard 95% grades can minimize impurity carryover and improve isolated yields of advanced intermediates.

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity

Utilize 4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde as a fragment-like core in library design due to its favorable computed properties (XLogP3 = 2.1, TPSA = 71.1 Ų) [3]. Compared to the more lipophilic parent core (XLogP3 = 1.8, TPSA = 54 Ų) [4], the aldehyde derivative offers improved solubility potential while retaining sufficient permeability.

Thermally Demanding Synthetic Protocols

Select this compound for reactions conducted at elevated temperatures or under prolonged heating, as its 81 °C higher boiling point [5] relative to the parent core reduces the risk of evaporative loss and improves safety margins during solvent removal.

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